molecular formula C11H15N3 B14143416 2-(1H-Benzimidazol-2-yl)-N,N-dimethylethan-1-amine CAS No. 5528-09-6

2-(1H-Benzimidazol-2-yl)-N,N-dimethylethan-1-amine

Cat. No.: B14143416
CAS No.: 5528-09-6
M. Wt: 189.26 g/mol
InChI Key: HLELOHQPJDTUAB-UHFFFAOYSA-N
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Description

2-(1H-Benzimidazol-2-yl)-N,N-dimethylethan-1-amine is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are found in various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzimidazol-2-yl)-N,N-dimethylethan-1-amine typically involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone, followed by subsequent functionalization. One common method involves the condensation of o-phenylenediamine with an aldehyde in the presence of an acid catalyst to form the benzimidazole ring. The resulting benzimidazole is then reacted with N,N-dimethylethan-1-amine under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzimidazol-2-yl)-N,N-dimethylethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzimidazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the benzimidazole ring, leading to a wide range of derivatives with different properties .

Scientific Research Applications

2-(1H-Benzimidazol-2-yl)-N,N-dimethylethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-Benzimidazol-2-yl)-N,N-dimethylethan-1-amine involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to various enzymes and receptors, inhibiting their activity. The compound may exert its effects by interfering with the function of microtubules, DNA, or other cellular components, leading to disrupted cellular processes and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Benzimidazol-2-yl)-N,N-dimethylethan-1-amine
  • 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one
  • (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
  • 2,6-Bis(1H-imidazol-2-yl)pyridine

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its N,N-dimethylethan-1-amine group provides additional sites for functionalization and interaction with biological targets, making it a versatile compound for various applications .

Properties

CAS No.

5528-09-6

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C11H15N3/c1-14(2)8-7-11-12-9-5-3-4-6-10(9)13-11/h3-6H,7-8H2,1-2H3,(H,12,13)

InChI Key

HLELOHQPJDTUAB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=NC2=CC=CC=C2N1

Origin of Product

United States

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